N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-11-4-2-5-12-13(11)17-14(19-12)16-6-3-8-18-9-7-15-10-18/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWKAYAQXDKUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190201 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177334-28-9 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177334-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets. For instance, some imidazole derivatives have been found to target the C522 residue of p97, a protein involved in various cellular processes.
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which can be attributed to their interaction with various targets
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s plausible that multiple pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine, with the CAS number 1177334-28-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C14H16N4S
Molecular Weight : 272.37 g/mol
IUPAC Name : N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzo[d]thiazol-2-amine
Purity : 95%
The compound features a benzothiazole core fused with an imidazole moiety, which is known for its diverse pharmacological properties. The presence of both nitrogen and sulfur atoms in the structure contributes to its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study assessing antiproliferative activity across various cancer cell lines (L1210, CEM, HeLa), structural modifications led to varying degrees of efficacy. For instance, compounds with enhanced lipophilicity demonstrated improved activity against human cervix carcinoma cells (HeLa) with lower IC50 values, suggesting that structural features significantly influence biological outcomes .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and cellular proliferation.
- Induction of Apoptosis : Similar compounds have been documented to promote apoptotic pathways in cancer cells, leading to reduced viability.
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity, which may extend to this compound as well.
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of various benzothiazole derivatives, including this compound. The results indicated that modifications to the benzothiazole structure could enhance activity against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 15 ± 2 |
| B | L1210 | 20 ± 3 |
| C | CEM | 25 ± 4 |
This table illustrates the varying efficacy based on structural changes, highlighting the importance of chemical design in drug development .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit GSK-3β activity. The findings revealed that at a concentration of 1 µM, certain derivatives reduced GSK-3β activity by over 57%, indicating potential as a therapeutic agent in diseases where GSK-3β is implicated .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine (BB56257) Molecular formula: C₁₄H₁₆N₄OS Key difference: A 5-methoxy group replaces the 4-methyl group, increasing electron density and altering solubility. No biological data are reported, but methoxy groups often enhance metabolic stability .
- This compound is available commercially for research use .
Hydrated Derivatives
- 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate
Quinazoline Derivatives
Compounds with a quinazoline core and the same imidazole-propylamine side chain exhibit distinct biological profiles:
- 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Molecular formula: C₂₁H₁₈BrN₅ Key features: The 4-bromophenyl group on the quinazoline ring enhances antibacterial activity against resistant strains. X-ray crystallography reveals intermolecular N–H···N hydrogen bonds and π-π stacking, critical for stabilizing target interactions . Synthesis: Achieved in 95% yield via nucleophilic substitution of 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in DMF/TEA .
- N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine
Heterocyclic Hybrids
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine)
Pyrimidine Derivatives
Comparative Analysis Table
Key Research Findings
Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions, with yields ranging from 66% to 95% depending on the core heterocycle and reaction conditions .
Structural Insights : X-ray studies highlight the importance of N–H···N hydrogen bonds and π-π interactions in stabilizing molecular conformations, particularly in quinazoline derivatives .
Biological Potency : Quinazoline derivatives with halogenated aryl groups (e.g., 4-bromophenyl) exhibit enhanced antibacterial activity, likely due to increased hydrophobicity and target affinity .
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine typically involves the nucleophilic aromatic substitution of a halogenated benzothiazole derivative with an appropriate imidazole-containing amine. The key steps are:
- Step 1: Preparation of the 2-chloro-4-methyl-1,3-benzothiazole intermediate.
- Step 2: Nucleophilic substitution of the 2-chloro group by the amino group of 3-(1H-imidazol-1-yl)propylamine to form the target compound.
This method is supported by the synthesis of related 2-amino-1,3-benzothiazole derivatives where the chlorine atom at the 2-position of benzothiazole is displaced by nucleophilic attack of an alkylamine bearing a heterocyclic substituent.
Detailed Synthetic Procedure
- Starting materials:
- 2-chloro-4-methyl-1,3-benzothiazole
- 3-(1H-imidazol-1-yl)propylamine
- Reaction conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic aromatic substitution.
- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the amine and enhance nucleophilicity.
- Temperature: Moderate heating (e.g., 60-100 °C) to promote substitution.
- Mechanism:
- The lone pair on the nitrogen of the amine attacks the electrophilic 2-position carbon of the benzothiazole ring, displacing the chloride ion.
- The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, favored by the electron-withdrawing effect of the benzothiazole nitrogen and sulfur atoms.
Yield and Purification
- Yields reported for similar benzothiazole derivatives synthesized via this method range from moderate to good (typically 50-80%).
- Purification is commonly performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Unreacted starting materials can often be recovered, improving overall material efficiency.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 2-chloro-4-methyl-1,3-benzothiazole | Starting aromatic halide | Electrophilic substrate for substitution |
| 2 | 3-(1H-imidazol-1-yl)propylamine, K2CO3, DMF/DMSO, heat | Nucleophilic aromatic substitution | Formation of this compound |
| 3 | Purification (recrystallization or chromatography) | Isolation of pure product | Moderate to good yield product |
Research Findings and Notes
- The nucleophilic aromatic substitution approach is well-established for synthesizing 2-amino-1,3-benzothiazole derivatives with various alkylamine substituents.
- The reaction conditions are mild and compatible with sensitive heterocycles like imidazole.
- The synthetic route allows for structural diversification by varying the amine component, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.
- Recovery of unreacted starting materials can significantly improve overall yield and reduce waste.
- No significant side reactions or decomposition under these conditions have been reported for this class of compounds.
Q & A
Basic: What are the optimized synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-4-methyl-1,3-benzothiazol-2-amine with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF or DMSO) under mild conditions (room temperature to 50°C) with a base like triethylamine (TEA) to deprotonate the amine. The reaction is monitored via TLC or HPLC, and purification involves precipitation in cold water followed by recrystallization (acetone/water mixtures yield high-purity crystals) .
Basic: How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR are critical for confirming the imidazole and benzothiazole moieties. For example, the imidazole protons appear as distinct singlets (δ 7.4–7.6 ppm), while the benzothiazole NH resonates around δ 8.2 ppm .
- X-ray Crystallography : Resolves dihedral angles between the benzothiazole and imidazole planes (e.g., ~66° in analogous quinazoline derivatives) and identifies intermolecular hydrogen bonds (e.g., NH∙∙∙∙N interactions with R_2$$^2(16) motifs) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 286.39) .
Basic: What biological targets or mechanisms are associated with this compound?
While direct data on this compound is limited, structural analogs (e.g., imidazo-quinazolines) exhibit activity against enzymes like tyrosine kinases or receptors involved in cancer pathways. Computational docking studies suggest potential interactions with ATP-binding pockets due to the planar benzothiazole core and hydrogen-bonding capacity of the imidazole .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Modify the benzothiazole (e.g., 4-methyl vs. 4-fluoro) or imidazole (e.g., alkyl chain length) to assess impacts on solubility and target affinity.
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial strains to correlate substituents with IC values .
- Computational Modeling : Use density functional theory (DFT) to calculate electron distribution in the benzothiazole ring and predict reactivity or binding .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
- Reproducibility Checks : Replicate synthesis under identical conditions (solvent, temperature) to rule out experimental variability.
- Dynamic NMR : Resolve overlapping proton signals by varying temperature or solvent polarity.
- Crystallographic Refinement : Use high-resolution X-ray data (e.g., synchrotron sources) to resolve ambiguities in hydrogen bonding or torsional angles .
Advanced: What computational tools are recommended for reaction optimization?
- Reaction Path Search : Tools like GRRM17 or AFIR (Artificial Force Induced Reaction) model transition states and intermediates for nucleophilic substitution steps .
- Machine Learning : Platforms like ChemOS or IBM RXN predict optimal solvents/catalysts based on historical reaction data .
Advanced: How can pharmacokinetic properties (e.g., LogP) be experimentally determined?
- Chromatographic Methods : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to measure retention time and estimate LogP .
- Shake-Flask Method : Partition the compound between octanol and water, followed by UV-Vis quantification of each phase .
Advanced: What strategies mitigate low yields in scale-up synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation).
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
